molecular formula C11H6Cl3NO2 B2574143 6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol CAS No. 306978-66-5

6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol

Cat. No. B2574143
CAS RN: 306978-66-5
M. Wt: 290.52
InChI Key: IVBIURIHNDRNSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold them together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, its behavior under various conditions (such as heat or light), and any catalysts that may affect its reactivity .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques and are important for understanding how the compound behaves under different conditions.

Scientific Research Applications

Wastewater Treatment and Environmental Remediation

  • Treatment of Pesticide-Contaminated Wastewater : Studies have shown that wastewater containing a range of toxic pollutants from pesticide production, including various chlorophenols, can be effectively treated using biological processes and granular activated carbon. These methods can remove up to 80-90% of pesticides, potentially producing high-quality effluent suitable for discharge or reuse (Goodwin et al., 2018).
  • Microbial Degradation of Herbicides : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, emphasizes the role of microorganisms in degrading herbicides to prevent environmental pollution and protect public health. This highlights the importance of understanding microbial interactions with chemical pollutants for environmental remediation efforts (Magnoli et al., 2020).

Chemical Synthesis and Application

  • Synthesis of Complex Chemical Structures : The pyranopyrimidine core, related to the general chemical structure of interest, is a key precursor in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Research into the synthesis of such structures using hybrid catalysts indicates the potential for creating lead molecules with significant applicability in drug development and other areas (Parmar et al., 2023).
  • Analysis of Toxicity and Environmental Impact : Studies on the toxicity and environmental impact of chlorophenols, including 2,4-dichlorophenol, underline the importance of assessing and managing the risks associated with the use of these chemicals. The research focuses on the mechanisms of toxicity, environmental persistence, and strategies for mitigation and degradation (Islam et al., 2017).

Mechanism of Action

If the compound has biological activity, the mechanism of action refers to how it exerts its effects at the molecular level. This often involves interaction with specific proteins or other biological targets .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include developing new synthetic methods, studying its mechanism of action in more detail, or exploring potential uses in medicine or industry .

properties

IUPAC Name

6-chloro-5-(2,4-dichlorophenyl)-4-hydroxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl3NO2/c12-5-1-2-6(7(13)3-5)10-8(16)4-9(17)15-11(10)14/h1-4H,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBIURIHNDRNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(NC(=O)C=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol

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